Medroxyprogesterone-d3

Vue d'ensemble

Description

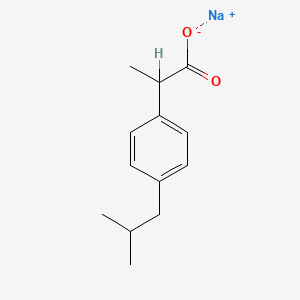

Medroxyprogesterone-d3 is a deuterated form of medroxyprogesterone, a synthetic progestin. It is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of medroxyprogesterone. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry.

Mécanisme D'action

Target of Action

Medroxyprogesterone-d3, also known as Medroxyprogesterone Acetate (MPA), primarily targets the progesterone receptors in the body . It is a progestin hormone and is used in endometrial and breast cancers . In endometrial cancer, MPA inhibits the secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland .

Mode of Action

MPA transforms a proliferative endometrium into a secretory endometrium . When administered with conjugated estrogens, MPA reduces the incidence of endometrial hyperplasia and the risk of adenocarcinoma . The mechanism of action of progestogen-only contraceptives like MPA depends on the progestogen activity and dose. High-dose progestogen-only contraceptives, such as MPA, inhibit follicular development and prevent ovulation as their primary mechanism of action .

Biochemical Pathways

MPA is involved in several biochemical pathways. It is linked to ER stress/unfolded protein response, and tumor-related pathways . It also upregulates the Vitamin D receptor gene expression, allowing highly sensitive regulation of T cells by Vitamin D .

Pharmacokinetics

MPA is rapidly absorbed from the GI tract, with peak plasma concentrations achieved within 2–4 hours . Peak plasma concentrations are attained approximately 1 week following subcutaneous injection . Food increases peak plasma concentrations and AUC . It is distributed into human milk .

Result of Action

The use of MPA results in several molecular and cellular effects. It transforms a proliferative endometrium into a secretory endometrium . It also reduces the incidence of endometrial hyperplasia and the risk of adenocarcinoma when administered with conjugated estrogens . Long-term use of MPA may lead to significant loss of bone mineral density (BMD), and the bone loss is greater with increasing duration of use .

Action Environment

The action, efficacy, and stability of MPA can be influenced by various environmental factors. For instance, the presence of food can increase peak plasma concentrations and AUC . Additionally, the method of administration (oral, subcutaneous, or intramuscular injection) can also affect its pharmacokinetics .

Analyse Biochimique

Biochemical Properties

Medroxyprogesterone-d3 interacts with various enzymes, proteins, and other biomolecules. It is an effective progestin through both progesterone receptor isoforms . Interestingly, it has been found to signal through progesterone receptor type B . Although this compound transcriptionally activates cyclin D1 expression, the cyclin D1 promoter does not have progesterone-responsive element-related sequence .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in endometrial cancer cells, this compound activates endoplasmic reticulum (ER) stress, leading to up-regulation of CHOP expression . It also induces cell proliferation through up-regulation of Cyclin D1 expression via the Phosphatidylinositol 3-Kinase/Akt/Nuclear Factor-κB cascade in human breast cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it may activate ER stress by the progesterone-PRB pathway to up-regulate CHOP expression . This could be one of the molecular mechanisms underlying the inhibitory effect of this compound on endometrial cancer cells with PRB+ .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that this compound has a certain degree of stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of medroxyprogesterone-d3 involves the incorporation of deuterium atoms into the medroxyprogesterone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Medroxyprogesterone-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol.

Substitution: Substitution reactions can occur at specific positions on the steroid backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted steroids. These products are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Applications De Recherche Scientifique

Medroxyprogesterone-d3 has diverse applications in scientific research:

Chemistry: It is used as an internal standard in analytical chemistry to quantify medroxyprogesterone in various samples.

Biology: Researchers use this compound to study the metabolic pathways and biological effects of medroxyprogesterone.

Medicine: It aids in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of medroxyprogesterone.

Industry: The compound is used in the development and quality control of pharmaceutical formulations containing medroxyprogesterone.

Comparaison Avec Des Composés Similaires

Similar Compounds

Medroxyprogesterone acetate: A non-deuterated form used in hormonal therapies.

Progesterone: A natural hormone with similar biological effects.

Drospirenone: A synthetic progestin with different pharmacokinetic properties.

Nestorone: Another synthetic progestin used in contraceptive formulations.

Uniqueness

Medroxyprogesterone-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry as an internal standard. This allows for precise quantification and analysis of medroxyprogesterone in various biological and chemical samples .

Propriétés

IUPAC Name |

(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQMUZJSZHZSGN-ZLUPVJNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028078 | |

| Record name | Medroxyprogesterone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162462-69-3 | |

| Record name | Medroxyprogesterone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)